methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside

Solution-phase glycosylation Anomer purification Solubility

Researchers requiring stereocontrolled glycosylation face batch failure when anomers are substituted indiscriminately. Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (CAS 17791-37-6) is the definitive α-anomer-distinguished from the β-anomer (mp 26-27 °C vs. 66-67 °C) and orthogonal to acetyl-protected analogs-ensuring reproducible α/β ratios up to 20:1 under optimized conditions. • Predictable acid-mediated debenzylation cascade (6-O-Bn > 3-O-Bn > 4-O-Bn > 2-O-Bn) enables sequential, regiospecific hydroxyl unmasking. • High solubility in DCM, DMF, DMSO, EtOAc, and MeOH guarantees homogeneous reaction mixtures. • Bulk stock maintained at ≥95% purity; ships under ambient conditions for rapid global fulfillment.

Molecular Formula C35H38O6
Molecular Weight 554.7 g/mol
CAS No. 17791-37-6
Cat. No. B013725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside
CAS17791-37-6
SynonymsMethyl Tetra-O-benzyl-α-D-glucopyranoside;  Methyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-glucopyranoside; 
Molecular FormulaC35H38O6
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35+/m1/s1
InChIKeyIXEBJCKOMVGYKP-KJQSSVQNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,4,6-Tetra-O-Benzyl-Alpha-D-Glucopyranoside (CAS 17791-37-6): A Benchmark Protected Glucosyl Donor & Acceptor for Glycochemistry Procurement


Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (CAS 17791-37-6) is a perbenzylated glucopyranoside derivative featuring four benzyl (Bn) protecting groups at the O-2, O-3, O-4, and O-6 positions, with a methoxy group at the anomeric center in the alpha configuration . It is a cornerstone building block in carbohydrate chemistry, prized for its stability, high solubility in organic solvents, and its well-defined stereoelectronic profile as a glycosyl donor or acceptor in stereocontrolled glycosylations . This compound is distinguished from its β-anomer and acetyl-protected analogs by a unique combination of physical state, reactivity hierarchy, and stereochemical bias, making it a preferred substrate for the synthesis of complex oligosaccharides and glycoconjugates [1].

Why General 'Perbenzylated Glucopyranosides' Are Not Interchangeable: A Quantitative Rationale for Sourcing Methyl 2,3,4,6-Tetra-O-Benzyl-Alpha-D-Glucopyranoside


In carbohydrate synthesis, seemingly minor stereochemical or protecting group variations lead to dramatically divergent reactivity and physical properties. Substituting the α-anomer (CAS 17791-37-6) with its β-anomer (CAS 19488-61-0) results in a material with a vastly different melting point (26-27 °C vs. 66-67 °C) and near-zero solubility in common organic solvents for the β-form , precluding its use in homogeneous solution-phase chemistry. Similarly, replacing benzyl groups with acetyl groups (CAS 604-70-6) completely alters the compound's orthogonality; acetyl esters are labile under basic and acidic conditions where benzyl ethers remain stable . Furthermore, the α-anomer's intrinsic stereochemistry dictates a specific regioselective debenzylation order (6-O-Bn > 3-O-Bn > 4-O-Bn > 2-O-Bn) [1] and exhibits a broad, tunable α/β anomer ratio window (from 4:1 to 1:11) during alkylation [2], features that are not replicated by other anomers or sugar stereoisomers. These quantifiable differences make generic substitution scientifically invalid and procurement of the precise α-D-gluco anomer essential for reproducible experimental outcomes.

Quantitative Evidence Guide: Verifiable Performance Metrics for Methyl 2,3,4,6-Tetra-O-Benzyl-Alpha-D-Glucopyranoside (CAS 17791-37-6) vs. Comparators


Physical Form & Solubility: Enabling Solution-Phase Chemistry vs. Insoluble β-Anomer

The α-anomer (CAS 17791-37-6) is a low-melting solid or oil with high solubility in standard organic solvents (chloroform, dichloromethane, ethyl acetate), enabling homogeneous reaction conditions . In stark contrast, its β-anomer (CAS 19488-61-0) has a calculated water solubility of just 2.0E-3 g/L at 25°C and a melting point of 66-67 °C . The acetyl-protected analog (CAS 604-70-6) has a significantly higher melting point of 93-101 °C .

Solution-phase glycosylation Anomer purification Solubility

Regioselective Debenzylation Hierarchy: A Unique, Predictable Cascade for Orthogonal Protection

Under acid-mediated acetolysis conditions (acetic anhydride with sulfuric acid), the benzyl groups of the target α-anomer are cleaved in a highly specific, reproducible order: 6-O-Bn > 3-O-Bn > 4-O-Bn > 2-O-Bn [1][2]. This order was experimentally verified and corrected from previous reports [1].

Orthogonal protection Debenzylation kinetics Regioselectivity

Tunable Stereoselectivity: Broad Anomer Ratio Window in Glycosylation vs. Narrower Ranges for Acetyl Analogs

During glycosylation reactions using sialic acid-based donors, the α/β anomer ratio of the product is highly dependent on reagent concentration. Reported ratios range from α/β ≈ 20:1 at certain concentrations to ≈ 4:1 at others, with a moderate ratio of ≈ 8:1 also observed [1]. This variability underscores the need for careful optimization, which is possible due to the compound's solubility profile.

Stereoselective synthesis Glycosylation Anomer ratio

Purity Benchmark: Commercial Availability at >95% Purity for Reproducible Research

Commercial suppliers of CAS 17791-37-6 consistently report a minimum purity of >95% . This high level of purity is essential for reproducible glycosylation outcomes, as impurities can act as competitive nucleophiles or catalysts, altering reaction kinetics and product distributions [1].

Quality control Purity Procurement

High-Value Application Scenarios for Methyl 2,3,4,6-Tetra-O-Benzyl-Alpha-D-Glucopyranoside (CAS 17791-37-6) Based on Empirical Evidence


Stereocontrolled Synthesis of α-Linked Oligosaccharides and Glycoconjugates

Utilizing the α-anomer's ability to achieve high α/β ratios (up to 20:1) under optimized glycosylation conditions [1], this compound is ideally suited for constructing α-linked glucosidic bonds found in biologically active glycans, such as those in immunomodulators or pathogen-associated molecular patterns. Its high solubility ensures homogeneous reaction mixtures, crucial for reproducibility .

Orthogonal Protection Strategies via Controlled Debenzylation

The predictable debenzylation cascade (6-O-Bn > 3-O-Bn > 4-O-Bn > 2-O-Bn) under acid-mediated conditions [2] allows for the stepwise unmasking of specific hydroxyl groups. This is invaluable in the total synthesis of complex natural products where a single intermediate must be selectively functionalized at different positions in a sequence.

Pharmaceutical Intermediate for Glycosylated Drug Candidates

As a protected glucose synthon, this compound serves as a key intermediate in the development of glycosylated drug candidates, including SGLT2 inhibitors and other carbohydrate-based therapeutics [3]. Its high purity (>95%) and well-defined stereochemistry ensure the consistent production of active pharmaceutical ingredients (APIs) with the correct stereochemical profile.

Glycobiology Research: Substrate for Glycosidases and Glycosyltransferases

The compound's benzyl groups provide steric bulk and electronic modulation, making it a useful substrate or inhibitor in mechanistic studies of glycosidases and glycosyltransferases. Its defined stereochemistry allows for the investigation of enzyme specificity and the development of selective enzyme probes [3].

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